BOC-D-NVA-OSU
Overview
Description
BOC-D-NVA-OSU, also known as tert-butoxycarbonyl-D-norvaline N-hydroxysuccinimide ester, is a compound with the molecular formula C14H22N2O6 and a molecular weight of 314.33 g/mol . It is commonly used in peptide synthesis as a reagent for the selective protection of amino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
BOC-D-NVA-OSU is synthesized through the reaction of tert-butoxycarbonyl-D-norvaline with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its purity and identity .
Chemical Reactions Analysis
Types of Reactions
BOC-D-NVA-OSU primarily undergoes substitution reactions due to the presence of the N-hydroxysuccinimide ester group. This group is highly reactive towards nucleophiles, making it suitable for coupling reactions in peptide synthesis .
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, which react with the N-hydroxysuccinimide ester to form amide bonds. The reactions typically occur under mild conditions, such as room temperature, and in the presence of a base like triethylamine to neutralize the by-products .
Major Products
The major products formed from reactions involving this compound are peptides with protected amino groups. These protected peptides can be further deprotected to yield the desired peptide sequences for various applications .
Scientific Research Applications
BOC-D-NVA-OSU has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of BOC-D-NVA-OSU involves the formation of a covalent bond with the amino group of an amino acid or peptide. This covalent bond effectively blocks the reactivity of the amino group, allowing for selective protection during peptide synthesis . The N-hydroxysuccinimide ester group facilitates this reaction by acting as a leaving group, making the process efficient and controlled .
Comparison with Similar Compounds
Similar Compounds
BOC-D-Lys(Fmoc)-OH: This compound is used in peptide synthesis with a similar protecting group strategy but includes an additional Fmoc group for selective deprotection.
BOC-D-Norvaline: A simpler version without the N-hydroxysuccinimide ester group, used for basic peptide synthesis.
Uniqueness
BOC-D-NVA-OSU is unique due to its dual protecting groups, which provide greater control and flexibility in peptide synthesis. The presence of the N-hydroxysuccinimide ester group allows for efficient coupling reactions, making it a valuable reagent in complex peptide and protein synthesis .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-5-6-9(15-13(20)21-14(2,3)4)12(19)22-16-10(17)7-8-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITWUZZHINTOM-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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